

S55746 cell culture apoptosis assay protocol

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Compound Focus: s55746

CAS No.: 1448525-91-4

Cat. No.: S3316415

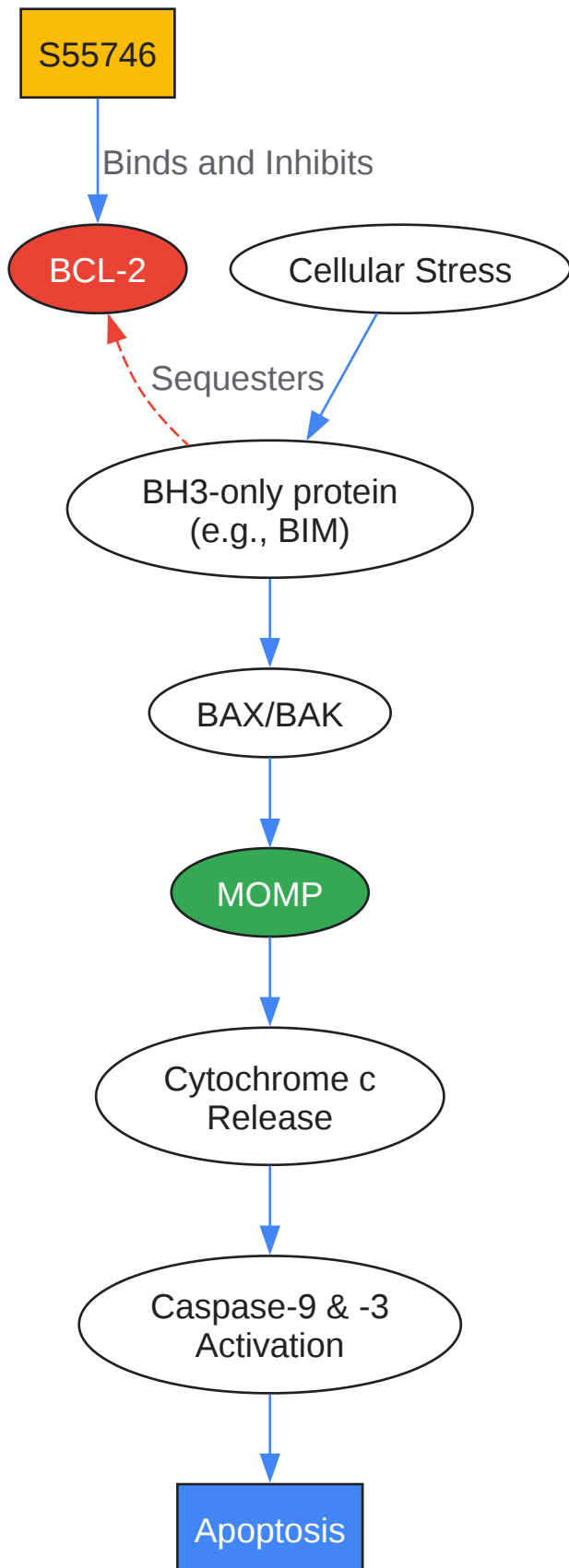
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Introduction to S55746

S55746 (also known as BCL201) is a novel, orally bioavailable small-molecule inhibitor that selectively and potently targets the anti-apoptotic protein BCL-2 [1] [2]. It functions as a BH3-mimetic, meaning it displaces pro-apoptotic proteins like BAX from their binding site on BCL-2's hydrophobic groove, thereby initiating the mitochondrial pathway of apoptosis [1] [3]. This makes it a promising candidate for anti-cancer research, particularly in hematological malignancies where BCL-2 is overexpressed.

Mechanism of Action

S55746 specifically binds to BCL-2 with high affinity, freeing pro-apoptotic proteins to trigger mitochondrial outer membrane permeabilization (MOMP) [4] [5]. This leads to cytochrome c release, activation of caspase proteases, and execution of apoptosis. The following diagram illustrates this intrinsic apoptosis pathway.



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Biochemical and Cellular Profiling of S55746

The tables below summarize key quantitative data on the binding affinity, selectivity, and cellular cytotoxicity of S55746.

Table 1: Binding Affinity and Selectivity Profile of S55746 [1]

Target Protein	Assay Type	Affinity (K_i or K_D)	Selectivity (vs. BCL-2)
BCL-2	Fluorescence Polarisation (FP)	$K_i = 1.3 \text{ nM}$	—
BCL-XL	Fluorescence Polarisation (FP)	$K_i = 520 \text{ nM}$	~400-fold
MCL-1	Fluorescence Polarisation (FP)	No significant binding (4.3% inhibition at 30 μM)	Not applicable
BFL-1	Fluorescence Polarisation (FP)	No significant binding (7.4% inhibition at 5 μM)	Not applicable

Table 2: In Vitro Cytotoxic Activity (IC_{50}) in Hematological Cell Lines [1] [6]

Cell Line	Cancer Type	BCL-2 Family Dependency	S55746 IC_{50} (72h treatment)
RS4;11	Acute Lymphoblastic Leukemia (ALL)	BCL-2-dependent	71.6 nM
H146	Small Cell Lung Carcinoma	BCL-XL-dependent	1.7 μM

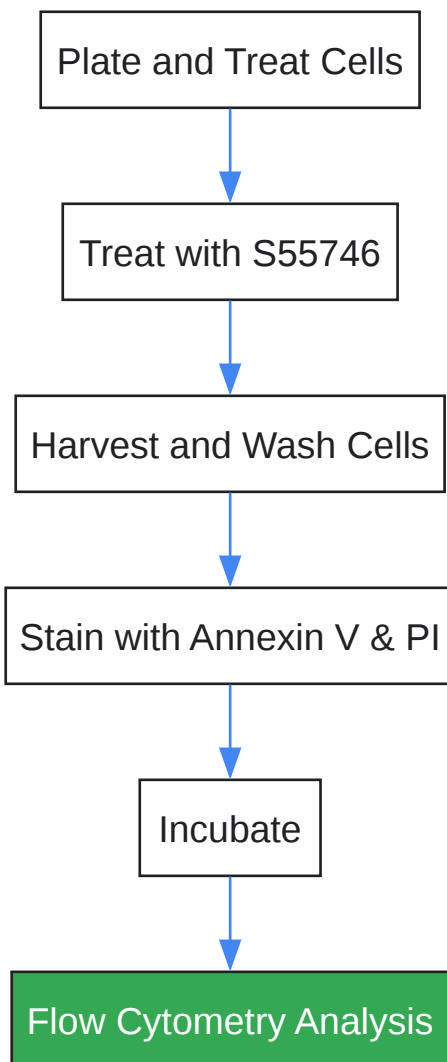
Detailed Experimental Protocols

Here are detailed protocols for assessing **S55746**-induced apoptosis in cell culture, based on the hallmarks of apoptosis measured in the original research [1].

Protocol 1: Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This protocol detects phosphatidylserine externalization, an early marker of apoptosis [1] [7].

Workflow Overview



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Materials

- **Cells:** BCL-2-dependent cell line (e.g., RS4;11) [1].
- **Compound:** **S55746**, prepared as a 100 mg/mL stock in DMSO [6].
- **Kit:** Alexa Fluor 488 Annexin V/Dead Cell Apoptosis Kit (or equivalent), containing [7]:
 - Alexa Fluor 488 annexin V
 - Propidium Iodide (PI) solution
 - 5X Annexin-binding buffer
- **Other:** Cell culture medium, phosphate-buffered saline (PBS), flow cytometer.

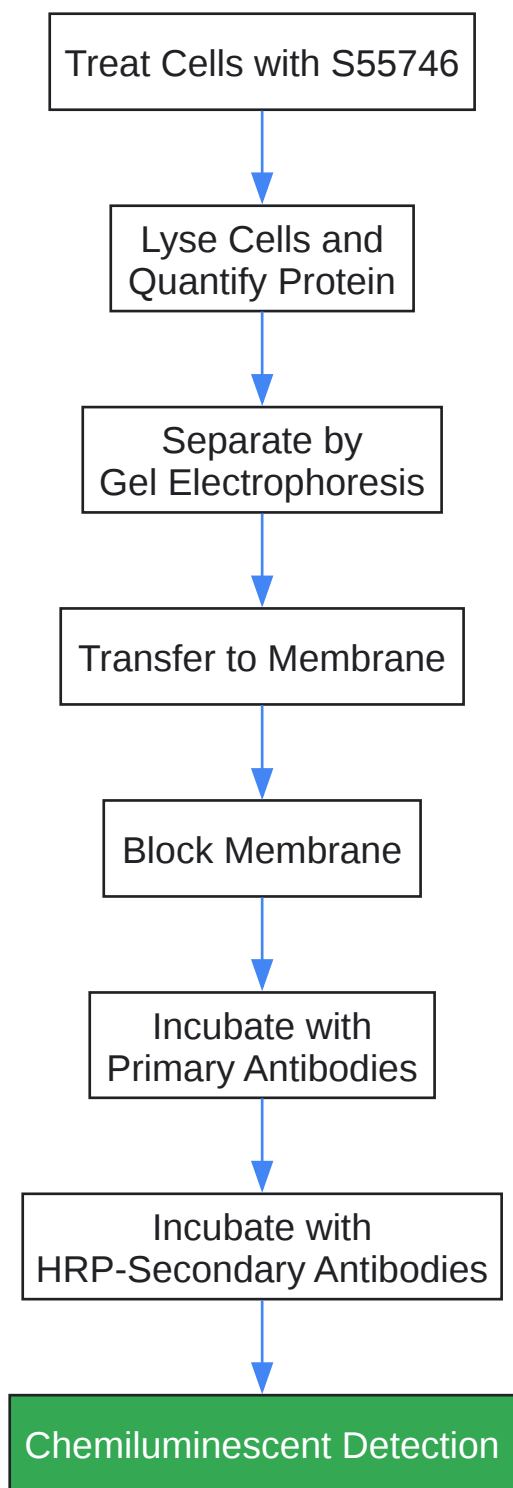
Procedure

- **Cell Preparation and Treatment:** Plate cells at an appropriate density (e.g., $0.5-1 \times 10^6$ cells/mL). The next day, treat with a range of **S55746** concentrations (e.g., **0.01 to 1 μ M**) for **24 to 72 hours**. Include a vehicle control (DMSO at the same concentration as treated groups) [1] [6].
- **Harvesting Cells:** Collect both suspended and adherent cells. Wash cells once with cold PBS.
- **Staining:** Resuspend cell pellet in 100 μ L of 1X Annexin-binding buffer. Add **5 μ L of Alexa Fluor 488 annexin V** and **1 μ L of PI** (from a 100 μ g/mL working solution) [7].
- **Incubation:** Incubate at room temperature for **15 minutes in the dark**.
- **Analysis:** Add 400 μ L of 1X Annexin-binding buffer and analyze by flow cytometry within 1 hour. Use the following gating strategy:
 - **Viable cells:** Annexin V⁻/PI⁻
 - **Early apoptotic cells:** Annexin V⁺/PI⁻
 - **Late apoptotic/necrotic cells:** Annexin V⁺/PI⁺

Protocol 2: Western Blot Analysis of Apoptosis Markers

This protocol confirms apoptosis by detecting the cleavage of key effector proteins, such as caspase-3 and its substrate PARP [1].

Workflow Overview



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Materials

- **Cells and Compound:** As in Protocol 1.
- **Antibodies:**

- Anti-Cleaved Caspase-3
- Anti-PARP (to detect full-length and cleaved fragments)
- Anti- β -Actin (or other loading control)
- HRP-conjugated secondary antibodies.
- **Other:** RIPA lysis buffer, protease inhibitors, BCA protein assay kit, SDS-PAGE gel, PVDF or nitrocellulose membrane, chemiluminescent substrate.

Procedure

- **Cell Treatment and Lysis:** Treat cells with **S55746** (e.g., **0.1 to 1 μ M** for **2 to 24 hours**). Wash cells with PBS and lyse on ice using RIPA buffer supplemented with protease inhibitors.
- **Protein Separation and Transfer:** Determine protein concentration. Separate equal amounts of protein (e.g., 20-30 μ g) by **SDS-PAGE** and transfer to a membrane.
- **Antibody Incubation:** Block the membrane with 5% non-fat milk. Incubate with primary antibodies overnight at 4°C, followed by incubation with appropriate HRP-conjugated secondary antibodies.
- **Detection:** Develop the blot using a chemiluminescent substrate. Expected results include:
 - Appearance of a **Cleaved Caspase-3** band.
 - Decrease in **full-length PARP** and appearance of a smaller **cleaved PARP fragment**.

Key Application Notes

- **Cell Line Selection:** The efficacy of **S55746** is highly dependent on the expression of BCL-2 in the cell line. Always confirm the dependency profile of your model system. The RS4;11 cell line serves as an excellent positive control [1].
- **Optimization is Crucial:** The provided concentrations and timings are starting points. Perform dose-response and time-course experiments to establish optimal conditions for your specific research context.
- **Control Experiments:** To confirm the specificity of **S55746**, its lack of cytotoxicity in BCL-XL-dependent cell lines (like H146) can be demonstrated [1].
- **Safety:** Propidium iodide is a potential mutagen. Please use appropriate precautions when handling [7].

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